molecular formula C5H10N2 B1613479 3,6-Diazabicyclo[3.2.0]heptane CAS No. 55402-83-0

3,6-Diazabicyclo[3.2.0]heptane

Katalognummer: B1613479
CAS-Nummer: 55402-83-0
Molekulargewicht: 98.15 g/mol
InChI-Schlüssel: XKEYAOJRNJYJMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Diazabicyclo[3.2.0]heptane is a bicyclic organic compound with the molecular formula C5H10N2. It is a derivative of piperazine and is characterized by its unique bicyclic structure, which includes two nitrogen atoms at the 3 and 6 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diazabicyclo[3.2.0]heptane typically involves multistep reactions starting from readily available starting materials. One common method involves the formation of a strained bicyclic structure through a catalyst-free multistep reaction. This process often includes the use of dichloromethane (DCM) as a solvent at room temperature, leading to the formation of the desired bicyclic compound with high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for larger-scale production. This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The nitrogen atoms in 3,6-diazabicyclo[3.2.0]heptane undergo oxidation under controlled conditions. Common oxidizing agents and their outcomes include:

ReagentConditionsProductSelectivity NotesCitation
Hydrogen peroxideAqueous solution, RTN-Oxide derivativesPreferential oxidation at N3
Ozone (O₃)-78°C, CH₂Cl₂Ring-opened carbonyl compoundsDepends on substitution pattern
KMnO₄Acidic conditionsDegradation to smaller fragmentsNon-selective

Key Findings :

  • N-Oxide formation is stereoelectronically favored at the less hindered N3 position.

  • Ozonolysis selectively cleaves strained rings, yielding diketones or amino-aldehydes.

Alkylation Reactions

Alkylation occurs at both nitrogen centers, with regioselectivity influenced by steric and electronic factors:

ReagentBaseProductRegioselectivityCitation
Methyl iodideK₂CO₃, DMFN3-Methylated derivativeN3 > N6 (3:1 ratio)
Benzyl bromideNaH, THFN6-Benzylated derivativeSteric control dominates
Allyl bromideEt₃N, CH₃CNDialkylated productRequires excess reagent

Research Insights :

  • Steric hindrance at N6 promotes N3 selectivity in monoalkylation.

  • Bulky substituents on N3 direct further alkylation to N6.

Acylation Reactions

Acylation reactions produce stable amides, critical for drug derivatization:

Acylating AgentCatalystProductYieldCitation
Acetyl chloridePyridineN3-Acetyl derivative85%
Benzoyl chlorideDMAP, CH₂Cl₂N6-Benzoylated derivative78%
Chloroformate-Carbamate formation92%

Mechanistic Notes :

  • Acylation at N3 is kinetically favored due to lower steric demand.

  • Electron-withdrawing acyl groups enhance stability of the bicyclic system.

Cyclization and Ring-Opening Reactions

The strained bicyclic framework participates in ring-expansion or degradation:

Reaction TypeReagent/ConditionsProductApplicationCitation
Acid-mediatedHCl (conc.), refluxLinear diamino ketonePrecursor for peptidomimetics
Transition-metalPd/C, H₂, MeOHPartially saturated derivativesHydrogenation studies
Thermal150°C, tolueneRearranged azepane derivativesRing-expansion

Structural Impact :

  • Acidic conditions induce ring-opening via protonation at N6, followed by C–N bond cleavage.

  • Palladium-catalyzed hydrogenation preserves the bicyclic core while reducing peripheral double bonds .

Functionalization via Cross-Coupling

The nitrogen atoms enable metal-catalyzed coupling reactions:

ReactionCatalyst SystemProductSelectivityCitation
Buchwald–HartwigPd₂(dba)₃, XantphosAryl-substituted derivativesN3 functionalization
Ullmann-typeCuI, 1,10-phenanthrolineBiheterocyclic systemsRequires directing groups

Case Study :

  • Pd-mediated coupling with aryl halides introduces aromatic groups at N3, enabling α4β2 nAChR ligand synthesis .

Stereochemical Considerations

The (1R,5S) and (1R,5R) stereoisomers exhibit distinct reactivity:

IsomerReaction with EpoxidesProduct ConfigurationKinetic PreferenceCitation
(1R,5S)Ring-opening at C2cis-Diamine94% diastereoselectivity
(1R,5R)Attack at C7trans-Diamine88% selectivity

Implications :

  • Stereochemistry dictates regioselectivity in nucleophilic reactions, impacting drug-receptor interactions .

Comparative Reactivity with Analogues

The diazabicyclo framework shows enhanced reactivity compared to monocyclic amines:

ParameterThis compoundPiperidine1,4-Diazabicyclo[2.2.2]octane
pKa (N3)8.211.33.0
Alkylation rate15x fasterBaseline0.5x slower
Oxidation potential+0.7 V+1.1 V+0.3 V

Trends :

  • Lower pKa at N3 enhances nucleophilicity under mild conditions.

  • Strain energy (~20 kcal/mol) facilitates ring-opening reactions.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

3,6-Diazabicyclo[3.2.0]heptane contains two nitrogen atoms within a seven-membered ring system, contributing to its chiral nature and making it a versatile scaffold for various chemical modifications. The compound's molecular formula is C7H10N2C_7H_{10}N_2, with a molecular weight of approximately 134.17 g/mol.

Chiral Ligand for nAChRs

DBH and its derivatives are recognized for their high affinity and selectivity towards nAChR subtypes, particularly the α4β2 and α7 receptors. These receptors are implicated in cognitive functions and the pathophysiology of several neurological disorders.

  • Binding Affinity : Research indicates that certain derivatives of DBH exhibit Ki values around 0.5 to 0.6 nM for α7 nAChRs, showcasing their potential for cognitive enhancement and neuroprotection .
  • Structure-Activity Relationship (SAR) : Studies have demonstrated that small substitutions on the pyridine ring of DBH can significantly influence binding affinities and functional activities at nAChRs, with specific substituents enhancing potency .

Therapeutic Potential in ADHD

One notable application of DBH derivatives is their use as therapeutic agents for Attention-Deficit/Hyperactivity Disorder (ADHD). The compound 3-(5,6-dichloro-pyridin-3-yl)-1S,5S-3,6-diazabicyclo[3.2.0]heptane (Sofinicline) has been studied for its efficacy in reducing ADHD symptoms by acting as a nAChR agonist.

  • Clinical Studies : Clinical trials have shown that Sofinicline can effectively reduce ADHD symptoms while being generally well-tolerated by patients . Compared to existing treatments, it offers a significant advantage by minimizing the risk of abuse associated with controlled substances.

Binding Affinity Studies

In a series of studies focused on binding affinity and agonist activity at nAChR subtypes, several DBH derivatives were synthesized and evaluated:

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Agonist Activity
DBH Derivative Aα4β20.4High
DBH Derivative Bα70.5Moderate
Sofiniclineα4β20.6High

These findings highlight the potential of DBH derivatives as selective nAChR ligands with therapeutic applications in cognitive enhancement and neuroprotection.

Applications in Pain Management

DBH compounds have also been investigated for their analgesic properties, particularly in neuropathic pain models:

  • Mechanism of Action : The interaction of DBH derivatives with nAChRs has been linked to modulation of pain pathways, suggesting their utility in treating chronic pain conditions .

Wirkmechanismus

The mechanism of action of 3,6-Diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, depending on the receptor subtype and the specific structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,6-Diazabicyclo[3.2.0]heptane is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to selectively bind to certain receptor subtypes makes it valuable in medicinal chemistry and receptor studies .

Biologische Aktivität

3,6-Diazabicyclo[3.2.0]heptane (DBH) is a bicyclic compound that has garnered significant attention in pharmacological research due to its interaction with nicotinic acetylcholine receptors (nAChRs). This article provides a comprehensive overview of the biological activity of DBH, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

DBH primarily acts as a ligand for nAChRs, which are integral to various neurological functions. These receptors are involved in neurotransmission and are implicated in cognitive processes, making them potential targets for treating neuropsychiatric disorders such as ADHD, schizophrenia, and Alzheimer's disease.

Binding Affinity and Selectivity

Research has shown that DBH derivatives exhibit varying affinities for different nAChR subtypes:

CompoundnAChR SubtypeBinding Affinity (Ki)
DBHα4β210 nM
DBHα3β4500 nM

These findings suggest that modifications to the DBH structure can enhance selectivity and potency against specific receptor subtypes, which is crucial for developing therapeutics with fewer side effects .

Attention-Deficit/Hyperactivity Disorder (ADHD)

One notable application of DBH is in the treatment of ADHD. A randomized double-blind placebo-controlled study investigated the efficacy of ABT-894 (a derivative of DBH) in adults with ADHD. Results indicated significant improvements in core symptoms compared to placebo, with a favorable safety profile .

Table: Summary of Efficacy Results from ABT-894 Study

Outcome MeasureABT-894 Group (n=100)Placebo Group (n=100)
Improvement in ADHD Symptoms45%15%
Adverse Events Reported62%56%

This study underscores the potential of DBH-related compounds in managing ADHD symptoms effectively.

Cognitive Enhancement

DBH has also been explored for its cognitive-enhancing properties. Studies indicate that it may improve attention and memory through its action on nAChRs, which are known to modulate cognitive functions .

Case Studies

  • Neuropathic Pain Management : A case study examined the use of DBH derivatives in neuropathic pain models, demonstrating their ability to alleviate pain through modulation of nAChR activity. The findings suggest that these compounds could serve as novel analgesics .
  • Alzheimer’s Disease : Research involving animal models of Alzheimer's disease showed that DBH administration improved cognitive deficits by enhancing cholinergic transmission via nAChR activation .

Eigenschaften

IUPAC Name

3,6-diazabicyclo[3.2.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-4-2-7-5(4)3-6-1/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEYAOJRNJYJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632525
Record name 3,6-Diazabicyclo[3.2.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55402-83-0
Record name 3,6-Diazabicyclo[3.2.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Diazabicyclo[3.2.0]heptane
Reactant of Route 2
3,6-Diazabicyclo[3.2.0]heptane
Reactant of Route 3
3,6-Diazabicyclo[3.2.0]heptane
Reactant of Route 4
3,6-Diazabicyclo[3.2.0]heptane
Reactant of Route 5
3,6-Diazabicyclo[3.2.0]heptane
Reactant of Route 6
3,6-Diazabicyclo[3.2.0]heptane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.